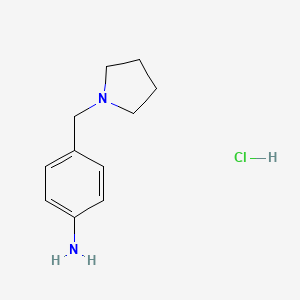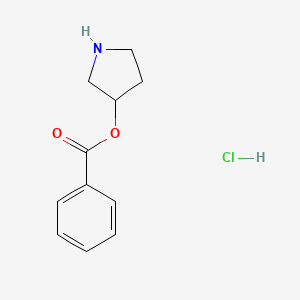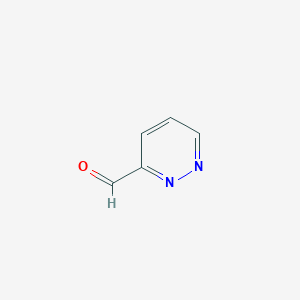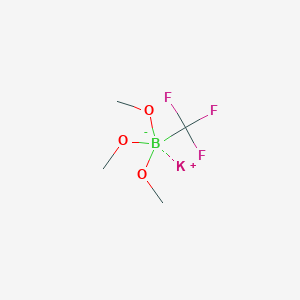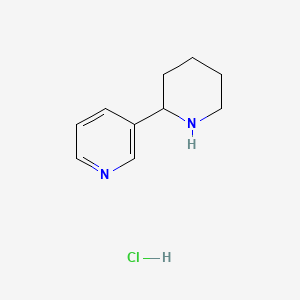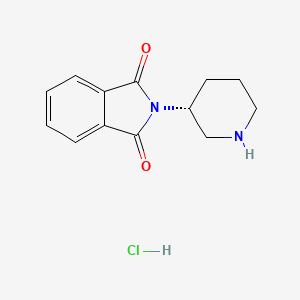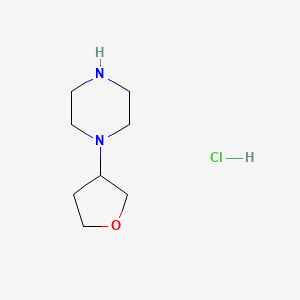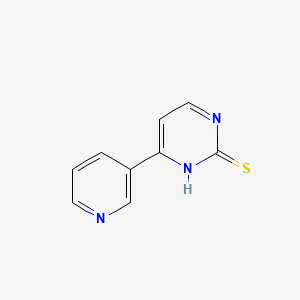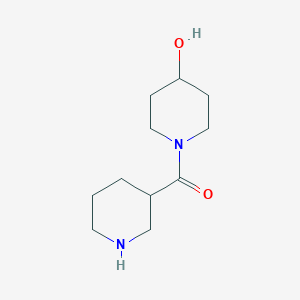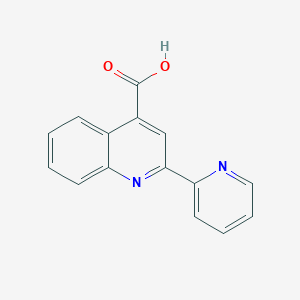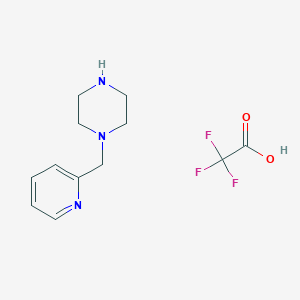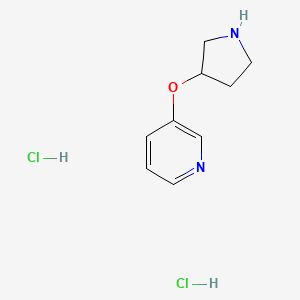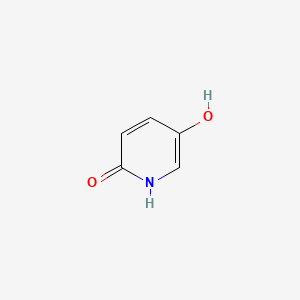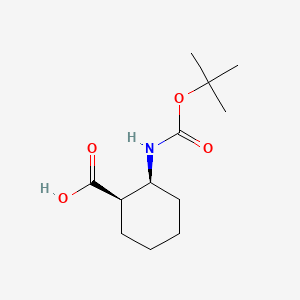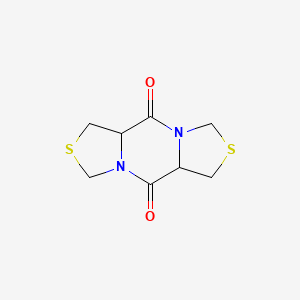
Pidotimod Impurity B
Descripción general
Descripción
Pidotimod Impurity B is a byproduct formed during the synthesis of Pidotimod, an immunostimulant drug used primarily to treat recurrent and acute respiratory tract infections. Pidotimod itself is a synthetic dipeptide with immunomodulatory properties, enhancing both innate and adaptive immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pidotimod Impurity B involves the reaction of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid. The synthesis typically includes the following steps:
Condensation Reaction: L-thioproline ethyl ester hydrochloride reacts with L-pyroglutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Hydrolysis: The resulting product undergoes hydrolysis to yield Pidotimod and its impurities, including this compound.
Industrial Production Methods: Industrial production of Pidotimod and its impurities often involves high-pressure liquid chromatography (HPLC) to analyze and separate the impurities. The process is designed to ensure high purity and yield, with a focus on minimizing environmental impact through green synthesis methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, dichloromethane, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference standard in analytical chemistry to study the impurity profile of Pidotimod.
Biology: Investigated for its potential effects on immune cell modulation and cytokine release.
Medicine: Studied for its role in enhancing immune responses and its potential therapeutic applications in respiratory diseases.
Industry: Utilized in the pharmaceutical industry for quality control and assurance during the production of Pidotimod
Mecanismo De Acción
Pidotimod Impurity B is believed to exert its effects through mechanisms similar to Pidotimod. It may induce dendritic cell maturation, upregulate the expression of HLA-DR and co-stimulatory molecules, and stimulate the release of pro-inflammatory cytokines. These actions enhance T-cell proliferation and differentiation towards a Th1 phenotype, promoting a robust immune response .
Comparación Con Compuestos Similares
Pidotimod: The parent compound, known for its immunostimulatory properties.
Thymomodulin: Another immunostimulant used to enhance immune responses.
Levamisole: An immunomodulatory drug with similar applications in treating immune-related conditions.
Uniqueness: Pidotimod Impurity B is unique in its specific formation during the synthesis of Pidotimod. Its presence and profile are crucial for understanding the purity and efficacy of the final pharmaceutical product. Unlike other immunostimulants, Pidotimod and its impurities have a distinct mechanism of action involving dendritic cell maturation and cytokine release .
Propiedades
IUPAC Name |
5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKEOUUWVDDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N3CSCC3C(=O)N2CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


